Sodium 2-bromoethanesulfonate

Overview

Description

Pyrithione sodium, also known as sodium pyrithione, is an organosulfur compound with the molecular formula C₅H₄NOSNa. It is commonly used as an antimicrobial agent due to its fungistatic and bacteriostatic properties. Pyrithione sodium is widely used in various industries, including personal care products, paints, and industrial biocides .

Mechanism of Action

Target of Action

Sodium 2-bromoethanesulfonate (BES) primarily targets methanogenic microorganisms . These microorganisms play a crucial role in the process of methanogenesis, which is the production of methane as a metabolic byproduct .

Mode of Action

BES acts as an inhibitor of methanogenesis . It interferes with the normal metabolic processes of methanogenic microorganisms, thereby inhibiting the production of methane .

Biochemical Pathways

BES affects the methanogenesis pathway in methanogenic microorganisms . This pathway involves a series of biochemical reactions that convert simple compounds such as carbon dioxide and hydrogen into methane . By inhibiting this pathway, BES prevents the production of methane .

Pharmacokinetics

It is known that bes issoluble in water , which suggests that it can be readily absorbed and distributed in aqueous environments.

Result of Action

The primary result of BES’s action is the inhibition of methane production . This can have significant effects on the microbial communities in which methanogenic microorganisms play a role . For example, in anaerobic digestion processes, the inhibition of methanogenesis by BES can lead to an accumulation of other metabolic byproducts .

Action Environment

The action of BES can be influenced by various environmental factors. For instance, the efficacy of BES as a methanogenesis inhibitor can be affected by the temperature and pH of the environment . Moreover, the presence of other compounds in the environment can also influence the stability and action of BES .

: Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures : this compound 98 4263-52-9 - MilliporeSigma

Biochemical Analysis

Biochemical Properties

Sodium 2-bromoethanesulfonate plays a significant role in biochemical reactions. It is used to investigate competing reactions like homoacetogenesis in mixed cultures

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a methanogenesis inhibitor. It has been used to investigate the effect of inhibition on bacterial growth

Molecular Mechanism

It is known to inhibit methanogenesis, a key process in anaerobic digestion

Metabolic Pathways

This compound is involved in the metabolic pathway of methanogenesis, where it acts as an inhibitor

Preparation Methods

Pyrithione sodium can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide, followed by acidification . Another method involves the reaction of 2-bromopyridine with peracetic acid to yield 2-bromopyridine oxide, which is then reacted with thiourea and converted to the sodium salt . Industrial production often involves similar methods but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Pyrithione sodium undergoes various chemical reactions, including:

Oxidation: Pyrithione sodium can be oxidized to form disulfides, such as 2,2’-dithiobis(pyridine N-oxide).

Reduction: It can be reduced to form thiopyridine.

Chelation: Pyrithione sodium can chelate with heavy metals, forming stable complexes.

Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for chelation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyrithione sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Pyrithione sodium is often compared with other similar compounds, such as:

Zinc Pyrithione: A coordination complex of pyrithione ligands chelated to zinc ions, commonly used in anti-dandruff shampoos.

Copper Pyrithione: Another metal-pyrithione complex with similar antimicrobial properties.

Pyrithione sodium is unique due to its high solubility in water and organic solvents, making it versatile for various applications .

Biological Activity

Sodium 2-bromoethanesulfonate (BES) is a synthetic compound primarily recognized for its significant role as an inhibitor in various biological processes, particularly in methanogenesis and microbial metabolism. This article explores the biological activity of BES, detailing its mechanisms of action, effects on microbial communities, and relevant case studies.

Overview of this compound

BES is a structural analog of coenzyme M (CoM), where the thiol group is replaced by a bromine atom. This modification allows BES to act as a competitive inhibitor in biochemical pathways that utilize CoM. It has been extensively studied for its inhibitory effects on methanogenesis, making it a valuable tool in microbial ecology and environmental studies.

BES inhibits methanogenesis primarily by targeting the methyl coenzyme M reductase, the terminal enzyme in methane production. This inhibition disrupts the conversion of methyl-CoM to methane, leading to an accumulation of intermediate metabolites such as formate and acetate .

Key Mechanisms:

- Inhibition of Methanogenesis: BES effectively suppresses methane production in various microbial cultures, including those enriched with hydrogenotrophic methanogens like Methanococcus maripaludis and Methanobacterium formicicum.

- Impact on Microbial Communities: The presence of BES alters the composition of microbial communities by favoring organisms that utilize alternative metabolic pathways, such as homoacetogenesis .

Inhibition Studies

-

Effect on Propylene Metabolism:

Research indicates that BES inhibits propylene-dependent growth in Xanthobacter autotrophicus and other microorganisms. The addition of BES leads to a time-dependent loss of epoxypropane degradation activity, which can be restored upon removal of the inhibitor . -

Microbial Electrosynthesis:

A study investigating microbial electrosynthesis at low temperatures (15°C) revealed that adding BES reduced gas production by over 98%. This was accompanied by an increase in acetic and butyric acid concentrations, demonstrating BES's potent inhibitory effects on methanogenic pathways while allowing some metabolic processes to continue . -

Sulfate Reduction vs. Methanogenesis:

In sediment samples, BES was used alongside other inhibitors to assess the competition between sulfate-reducing bacteria and methanogens for acetate. Results showed that after prolonged incubation, significant amounts of acetate were consumed by both groups, highlighting the competitive dynamics influenced by BES .

Table 1: Effects of BES on Methane Production

Case Study 1: Methanogenic Inhibition in Anaerobic Granules

In a controlled experiment using anaerobic granules from wastewater treatment plants, BES was added to assess its impact on hydrogenotrophic metabolism. The results indicated that granules produced significantly higher amounts of formate when treated with BES compared to controls without the inhibitor. This suggests that while methanogenesis was inhibited, alternative fermentation pathways were activated .

Case Study 2: Competitive Dynamics in Sediment Microbial Communities

In sediment incubations with acetate supplementation, the addition of BES resulted in altered rates of sulfate reduction and methane production. The study demonstrated that while sulfate-reducing bacteria thrived in the presence of acetate, the inhibition from BES shifted community dynamics towards increased competition for available substrates .

Properties

CAS No. |

4263-52-9 |

|---|---|

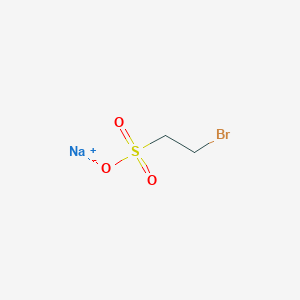

Molecular Formula |

C2H5BrNaO3S |

Molecular Weight |

212.02 g/mol |

IUPAC Name |

sodium;2-bromoethanesulfonate |

InChI |

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6); |

InChI Key |

UBPWRAIPVWJPGC-UHFFFAOYSA-N |

SMILES |

C(CBr)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C(CBr)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C(CBr)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

4263-52-9 |

Pictograms |

Irritant |

Related CAS |

26978-65-4 (Parent) |

Synonyms |

Sodium 2-Bromoethanesulfonate; Sodium Bromoethylsulfonate; 2-Bromoethanesulfonic Acid Sodium Salt; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.